N-acetyl-alpha-muramate

Peptidoglycan biosynthesis MurC ligase kinetics Anomeric specificity

N-Acetyl-alpha-muramate (CHEBI:47979) is the conjugate base of N-acetyl-alpha-D-muramic acid, a defining monosaccharide component exclusive to bacterial peptidoglycan. It forms the anomeric core of UDP-N-acetylmuramic acid (UDP-MurNAc), the first committed cytoplasmic precursor dedicated solely to peptidoglycan biosynthesis, where it alternates with N-acetylglucosamine in the glycan backbone and serves as the attachment point for the stem peptide cross-linking network.

Molecular Formula C11H18NO8-
Molecular Weight 292.26 g/mol
Cat. No. B1248712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-acetyl-alpha-muramate
Molecular FormulaC11H18NO8-
Molecular Weight292.26 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])OC1C(C(OC(C1O)CO)O)NC(=O)C
InChIInChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/p-1/t4-,6-,7-,8-,9-,11+/m1/s1
InChIKeyMNLRQHMNZILYPY-MDMHTWEWSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-Alpha-Muramate for Peptidoglycan Research and Antibacterial Target Procurement


N-Acetyl-alpha-muramate (CHEBI:47979) is the conjugate base of N-acetyl-alpha-D-muramic acid, a defining monosaccharide component exclusive to bacterial peptidoglycan [1]. It forms the anomeric core of UDP-N-acetylmuramic acid (UDP-MurNAc), the first committed cytoplasmic precursor dedicated solely to peptidoglycan biosynthesis, where it alternates with N-acetylglucosamine in the glycan backbone and serves as the attachment point for the stem peptide cross-linking network [2]. Unlike generic sugar acids, its specific alpha-anomeric configuration is enzymatically mandated at multiple biosynthetic checkpoints, making the compound a focal point for antibacterial target validation, chemoenzymatic probe synthesis, and mechanistic studies of cell wall recycling pathways that underpin intrinsic antibiotic resistance [3].

Workflow

Peptidoglycan biosynthesis and recycling reconstitution

Selection Logic

Alpha-anomeric configuration required by Mur ligases and salvage enzymes

Use Context

Chemoenzymatic probe synthesis and target-based inhibitor screening

Why N-Acetyl-Alpha-Muramate Cannot Be Replaced by Generic Muramic Acid Derivatives or Amino Sugars


Substituting N-acetyl-alpha-muramate with the beta-anomer, N-acetylglucosamine (GlcNAc), or N-glycolylmuramic acid is not functionally equivalent because the enzymes governing peptidoglycan precursor biosynthesis and recycling enforce strict anomeric and N-acyl-group discrimination [1][2]. The MurU uridylyltransferase, which generates UDP-MurNAc in the salvage pathway, recognizes the alpha-1-phosphate configuration with absolute stringency—it cannot accept GlcNAc-alpha-1P or GalNAc-alpha-1P as substrates, nor can it utilize nucleotide triphosphates other than UTP [1]. Likewise, the MurC ligase that appends L-alanine to UDP-MurNAc exhibits approximately 15-fold higher affinity for the alpha-anomer over the beta-anomer (Km 0.13 mM vs 2 mM), meaning that anomeric purity directly governs biosynthetic flux [3]. These stereochemical checkpoints render generic substitution scientifically invalid for any experiment requiring faithful reconstitution of peptidoglycan biochemistry.

Anomer

Beta-anomer or racemic mixtures may severely reduce MurC turnover and distort kinetic assays.

Scaffold

GlcNAc or GalNAc analogs are not accepted by MurU, collapsing salvage pathway reconstitution.

Regulation

UDP-GlcNAc lacks the feedback-inhibitory function of UDP-MurNAc at the MurA regulatory node.

Quantitative Differentiation Evidence for N-Acetyl-Alpha-Muramate vs. Closest Analogs and In-Class Candidates


15-Fold Higher MurC Ligase Affinity for Alpha vs. Beta Anomer of UDP-N-Acetylmuramic Acid

The alpha-anomer of UDP-N-acetylmuramic acid—the biosynthetically active form containing N-acetyl-alpha-muramate—exhibits a Km of 0.13 mM for the L-alanine-adding enzyme (MurC) from Escherichia coli, compared to a Km of 2 mM for the beta-anomer, representing a 15.4-fold difference in apparent enzyme affinity [1]. Both anomers were separated by HPLC and tested under identical assay conditions, providing a direct head-to-head comparison that isolates the anomeric configuration as the sole variable.

MurC Anomeric Affinity
Head-to-head
Km 0.13 vs 2 mM (α/β)

Supports anomeric purity requirement for Mur ligase assays.

E. coli MurC; HPLC-separated anomers.

Peptidoglycan biosynthesis MurC ligase kinetics Anomeric specificity

MurU Uridylyltransferase Absolute Specificity: MurNAc-Alpha-1-P vs. GlcNAc-Alpha-1-P and GalNAc-Alpha-1-P

The MurU enzyme from Pseudomonas putida, which catalyzes the formation of UDP-N-acetyl-alpha-D-muramate from MurNAc-alpha-1-phosphate and UTP in the peptidoglycan salvage pathway, was demonstrated to be unable to use GlcNAc-alpha-1P or GalNAc-alpha-1P as substrates, and cannot accept ATP, CTP, TTP, or GTP as alternative nucleotide triphosphate donors [1][2]. This strict specificity profile was established through coupled biochemical assays and is structurally rationalized by the high-resolution (1.8 Å) crystal structure of MurU in complex with its ligands, which reveals critical hydrogen-bonding interactions with the N-acetyl and lactyl ether moieties unique to the muramate scaffold [2].

MurU Absolute Specificity
Class-level
MurNAc-α1P only substrate

Supports salvage pathway study fidelity.

GlcNAc/GalNAc-α1P yield zero product.

Cell wall recycling Nucleotidyltransferase specificity Antibiotic resistance

UDP-MurNAc as a Tight-Binding Feedback Inhibitor of MurA: Kd = 0.94 µM vs. No Inhibition by UDP-GlcNAc

UDP-N-acetylmuramic acid (UDP-MurNAc), the nucleotide-activated form of N-acetyl-alpha-muramate, binds tightly to MurA (enolpyruvyl-UDP-GlcNAc synthase) with a dissociation constant Kd = 0.94 ± 0.04 µM and inhibits the enzyme, as determined by fluorescence titration using ANS as an exogenous fluorophore [1]. Approximately 25% of purified recombinant MurA co-purified with bound UDP-MurNAc even after five chromatographic steps, indicating physiologically relevant tight binding [1]. In contrast, UDP-GlcNAc—the natural substrate of MurA—does not act as a feedback inhibitor; rather, UDP-MurNAc binding is competitive with phosphoenolpyruvate (PEP) and either competitive or noncompetitive with UDP-GlcNAc, suggesting UDP-MurNAc has a unique regulatory role not shared by its precursor [1].

MurA Feedback Inhibition
Cross-study comparable
Kd 0.94 µM (UDP-MurNAc)

Supports precursor homeostasis screening context.

UDP-GlcNAc lacks this regulatory function.

Feedback regulation MurA inhibition Peptidoglycan precursor homeostasis

Blocking AmgK/MurU Salvage Pathway Reduces Fosfomycin MIC 4- to 8-Fold in Pseudomonas aeruginosa

Interference with the AmgK/MurU-dependent cell wall recycling pathway—which converts N-acetyl-alpha-muramate through MurNAc-alpha-1-phosphate to UDP-MurNAc—decreased fosfomycin resistance in Pseudomonas aeruginosa strains PA14 and PA01 by 4- to 8-fold, reducing minimal inhibitory concentrations (MICs) from as high as 512 mg/L to therapeutically relevant values of 2–4 mg/L and 8–16 mg/L, respectively [1]. The MIC values were pushed below the clinical susceptibility breakpoint of 32 mg/L upon disruption of the recycling locus [1]. This contrasts with strains relying solely on the de novo MurA/B pathway, where fosfomycin alone can be effective; the AmgK/MurU salvage route, which specifically requires N-acetyl-alpha-muramate as the input metabolite, thus represents a quantifiable resistance determinant absent from de novo-only models.

Salvage Blockade MIC Shift
Class-level
4- to 8-fold MIC reduction

Quantifies salvage pathway contribution to resistance.

P. aeruginosa; fosfomycin susceptibility context.

Antibiotic resistance Peptidoglycan recycling Fosfomycin synergy

Chemoenzymatic Access to Functionalized UDP-NAM Probes: AmgK/MurU Permissiveness Validates N-Acetyl-Alpha-Muramate as the Privileged Scaffold

A chemoenzymatic platform employing the recycling enzymes AmgK and MurU demonstrated that N-acetyl-alpha-muramate derivatives modified at the 2-N-acetyl and 3-O-lactyl positions are efficiently converted to the corresponding UDP-N-acetylmuramic acid (UDP-NAM) analogs [1]. AmgK and MurU exhibited permissiveness to permutations at these two positions, enabling scalable synthesis of bioorthogonal UDP-NAM probes used for fluorescent labeling of peptidoglycan in both Gram-negative and Gram-positive whole cells via tetrazine ligation [1]. This synthetic versatility is predicated on the alpha-anomeric configuration of the muramate core; beta-configured or GlcNAc-derived analogs were not processed equivalently by the AmgK/MurU cassette [1].

Chemoenzymatic Probe Access
Reported
AmgK/MurU cascade compatible

Supports synthesis of functionalized UDP-NAM probes.

Requires alpha-muramate core scaffold.

Chemoenzymatic synthesis Bioorthogonal labeling Metabolic engineering

Highest-Impact Procurement Scenarios for N-Acetyl-Alpha-Muramate Based on Quantitative Evidence


Reconstitution and Inhibitor Screening of the Peptidoglycan Cytoplasmic Biosynthetic Pathway (MurA through MurF)

The 15.4-fold higher MurC affinity of the alpha-anomer over the beta-anomer (Km 0.13 vs 2 mM) and the sub-micromolar feedback inhibition of MurA by UDP-MurNAc (Kd = 0.94 µM) make N-acetyl-alpha-muramate the required starting material for any biochemically faithful reconstitution of the MurA-to-MurF cascade [1][2]. Use of the beta-anomer or generic muramic acid derivatives will introduce kinetic artifacts that distort apparent inhibitor potencies, leading to false negatives in high-throughput screens targeting these clinically validated antibacterial enzymes.

Fosfomycin-Adjuvant Discovery Targeting the AmgK/MurU Salvage Pathway in Multidrug-Resistant Gram-Negative Pathogens

The demonstration that genetic or pharmacological blockade of the AmgK/MurU pathway—which strictly requires N-acetyl-alpha-muramate 1-phosphate as substrate—reduces fosfomycin MICs 4- to 8-fold and pushes values below the 32 mg/L clinical breakpoint establishes this compound as the essential biochemical reagent for developing and validating salvage pathway inhibitors as fosfomycin adjuvants [3]. Commercially sourced N-acetyl-alpha-muramate enables reproducible in vitro coupled-enzyme assays (AmgK + MurU) for inhibitor screening, as recently implemented using malachite-green-based phosphate detection [4].

Chemoenzymatic Synthesis of Bioorthogonal UDP-N-Acetylmuramic Acid Probes for Peptidoglycan Imaging

The permissiveness of the AmgK/MurU enzymatic cascade to 2-N and 3-O modifications on the N-acetyl-alpha-muramate scaffold enables scalable, one-pot synthesis of functionalized UDP-NAM probes for metabolic incorporation into bacterial peptidoglycan and subsequent fluorescent labeling via tetrazine ligation in both Gram-positive and Gram-negative bacteria [5]. Procurement of high-purity N-acetyl-alpha-muramate is the rate-limiting starting material for this chemoenzymatic platform, which has become a standard tool in microbial glycobiology and immunology laboratories.

Structural Biology and Rational Drug Design Targeting MurU from Gram-Negative Pathogens

The high-resolution crystal structures of MurU (PDB 4Y7T, 4Y7V, 4Y7U at 1.8–2.0 Å) in complex with its specific ligand MurNAc-alpha-1-P—derived from N-acetyl-alpha-muramate—provide the structural basis for rational inhibitor design against this minimal nucleotidyltransferase, which has been validated as a potential drug target in Pseudomonas aeruginosa and other ESKAPE pathogens [6]. The absolute specificity of MurU for MurNAc-alpha-1-P over GlcNAc-alpha-1P and GalNAc-alpha-1P means that co-crystallization and structure-activity relationship (SAR) studies require authentic N-acetyl-alpha-muramate derivatives to yield biologically relevant binding poses.

Application
Selection Property
Validation Focus
Cytoplasmic pathway reconstitution
Anomeric purity and enzyme kinetics
MurC/MurA kinetic fidelity; inhibitor screen reproducibility
Fosfomycin-adjuvant discovery
Salvage pathway substrate stringency
AmgK/MurU inhibition; MIC shift validation in resistance models
Metabolic labeling probe synthesis
Scaffold permissiveness to modification
Cascade conversion efficiency; peptidoglycan imaging
Structural biology of MurU
Ligand-receptor co-crystallization
Binding pose relevance; structure-based inhibitor design
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